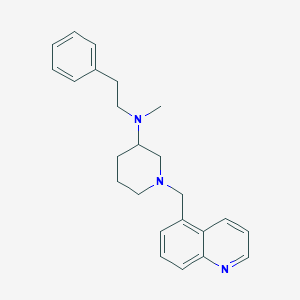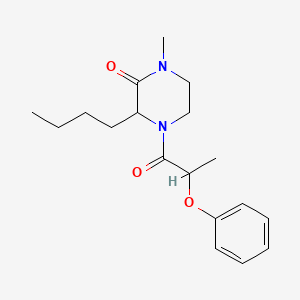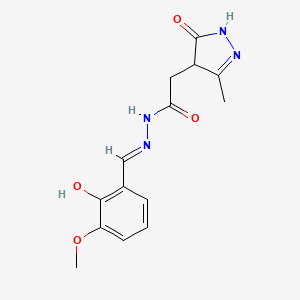
N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine, also known as MQPA, is a synthetic compound that is widely used in scientific research for its unique properties. MQPA is a piperidine derivative and belongs to the class of compounds known as quinolinylmethylamines. Its chemical formula is C26H30N2 and its molecular weight is 374.53 g/mol.
作用机制
The mechanism of action of N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine in lab experiments is its potent activity against cancer cells and neurodegenerative diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.
未来方向
There are many potential future directions for research on N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine. One area of interest is its use in combination with other drugs to treat cancer and neurodegenerative diseases. Another area of interest is its potential use as a diagnostic tool for detecting cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine can be synthesized using a variety of methods, including the Mannich reaction, reductive amination, and the Gabriel synthesis. The most commonly used method for synthesizing this compound is the Mannich reaction, which involves the reaction of N-methylpiperidine, benzophenone, and formaldehyde in the presence of a strong base. The resulting product is then reacted with 8-hydroxyquinoline to form this compound.
科学研究应用
N-methyl-N-(2-phenylethyl)-1-(5-quinolinylmethyl)-3-piperidinamine has been extensively studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent antitumor activity, inhibiting the growth of tumor cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
属性
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3/c1-26(17-14-20-8-3-2-4-9-20)22-11-7-16-27(19-22)18-21-10-5-13-24-23(21)12-6-15-25-24/h2-6,8-10,12-13,15,22H,7,11,14,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVHNTOXMRMBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020502.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6020510.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6020515.png)

![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)
![2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)
![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)
![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)

![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)

![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6020575.png)